Introduction: The Potential of a Unique Structural Motif
Introduction: The Potential of a Unique Structural Motif
An In-depth Technical Guide to (S)-2-aminobut-3-yn-1-ol hydrochloride (CAS 898818-92-3)
A Note on the State of Research: (S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral molecule with significant potential in medicinal chemistry and drug development. However, as of the writing of this guide, publicly available research specifically detailing its synthesis, properties, and applications is limited. Therefore, this guide will provide a comprehensive overview of the known information and, where necessary, draw upon established principles and data from structurally analogous compounds, such as propargylamines and ornithine analogues, to present a well-rounded and scientifically grounded perspective for researchers.
(S)-2-aminobut-3-yn-1-ol hydrochloride belongs to the class of propargylamines, organic compounds that feature a terminal alkyne group adjacent to an amino group. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a key pharmacophore in a variety of biologically active molecules.[1] The propargylamine moiety is found in several marketed drugs and is known to participate in covalent and non-covalent interactions with enzyme targets.[2][3]
The specific structure of (S)-2-aminobut-3-yn-1-ol hydrochloride, with its primary alcohol, chiral amine, and terminal alkyne, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening, particularly as an enzyme inhibitor.
Physicochemical Properties
Based on available supplier data and computational predictions, the key physicochemical properties of (S)-2-aminobut-3-yn-1-ol hydrochloride are summarized below.[4][5]
| Property | Value | Source |
| CAS Number | 898818-92-3 | [4][5] |
| Molecular Formula | C4H8ClNO | [4][5] |
| Molecular Weight | 121.57 g/mol | [4] |
| IUPAC Name | (2S)-2-aminobut-3-yn-1-ol;hydrochloride | [5] |
| Canonical SMILES | C#CCO.Cl | [5] |
| InChI Key | RYXAXGYGXKDYOX-WCCKRBBISA-N | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway: A³ Coupling
A potential retrosynthetic analysis suggests that the target molecule can be synthesized from simple, commercially available starting materials: formaldehyde, acetylene, and ammonia, followed by chiral resolution.
A more direct and stereocontrolled approach would involve the use of a chiral ammonia equivalent or a chiral auxiliary. A generalized workflow for the synthesis is depicted below.
Caption: Proposed A³ coupling synthesis workflow.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of (S)-2-aminobut-3-yn-1-ol hydrochloride. This protocol should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.
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Reaction Setup: To a solution of a suitable copper(I) catalyst (e.g., CuI) in a polar aprotic solvent (e.g., THF or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add the chiral amine source.
-
Addition of Reagents: Cool the reaction mixture to 0 °C. Bubble acetylene gas through the solution for a predetermined period. Add formaldehyde (as paraformaldehyde or a solution) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
Deprotection (if necessary): If a protected chiral amine was used, the protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
-
Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent) to precipitate the hydrochloride salt.
-
Isolation and Characterization: The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum. The final product should be characterized by NMR, IR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.
Analytical Characterization
While specific spectral data is not publicly available, a commercial supplier, Synblock, indicates the availability of NMR, HPLC, and LC-MS data for their product.[4] Researchers should obtain a certificate of analysis from their supplier for detailed characterization data.
Potential Mechanism of Action and Biological Relevance
The structural similarity of (S)-2-aminobut-3-yn-1-ol to the amino acid ornithine suggests that it may act as an inhibitor of ornithine decarboxylase (ODC).[7][8] ODC is a critical, rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[9] Elevated levels of polyamines are associated with various cancers, making ODC a key target for anticancer drug development.[9]
Ornithine Decarboxylase Inhibition
Propargylamine-containing compounds are known to act as irreversible enzyme inhibitors.[3] The terminal alkyne can be acted upon by the enzyme, leading to the formation of a highly reactive intermediate that covalently binds to the enzyme's active site, leading to its inactivation.
Caption: Postulated mechanism of ODC inhibition.
Broader Biological Activities of Propargylamines
Beyond ODC, propargylamines are known to inhibit other enzymes, most notably monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters.[10][11] This suggests that (S)-2-aminobut-3-yn-1-ol hydrochloride could be screened against a panel of enzymes to determine its inhibitory profile.
Applications in Research and Drug Development
Given its structure and potential biological activity, (S)-2-aminobut-3-yn-1-ol hydrochloride can be a valuable tool for researchers in several areas:
-
Enzyme Inhibition Studies: As a potential ODC inhibitor, it can be used in in vitro and in cell-based assays to study the role of polyamine biosynthesis in various disease models, particularly in oncology.[9][12]
-
Medicinal Chemistry: The primary alcohol and the terminal alkyne provide functional handles for further chemical modification, making it a useful scaffold for the development of more potent and selective inhibitors or other biologically active molecules.[1]
-
Chemical Biology: The alkyne group can be used in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach fluorescent probes or affinity tags, enabling the study of its cellular targets and distribution.
Safety and Handling
As with all amine and alkyne-containing compounds, (S)-2-aminobut-3-yn-1-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin.[13] They can also be corrosive and cause burns to the skin and eyes.[13]
-
Flammability: While not highly flammable, propargylamines can be combustible. Store away from heat and open flames.
-
Storage: Keep in a tightly sealed container in a cool, dry place.
Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and emergency procedures.
Conclusion
(S)-2-aminobut-3-yn-1-ol hydrochloride is a chiral propargylamine with significant, albeit largely unexplored, potential in chemical biology and drug discovery. Its structural analogy to ornithine strongly suggests its potential as an inhibitor of ornithine decarboxylase, a key target in cancer therapy. While direct research on this specific molecule is currently sparse, the established chemistry and biology of propargylamines and ODC inhibitors provide a solid foundation for future investigations. This guide serves as a starting point for researchers looking to explore the synthetic utility and biological activity of this promising compound.
References
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Bey, P., Danzin, C., Van Dorsselaer, V., Mamont, P., Jung, M., & Tardif, C. (1978). Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. Journal of Medicinal Chemistry, 21(1), 50-55. [Link]
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Bolea, I., Gella, A., & Unzeta, M. (2013). Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. Bioorganic & Medicinal Chemistry, 21(23), 7379-7391. [Link]
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Bala, V., & Sharma, M. (2018). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry, 61(21), 9645-9661. [Link]
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Bey, P., Danzin, C., Van Dorsselaer, V., Mamont, P., Jung, M., & Tardif, C. (1978). Analogues of ornithine as inhibitors of ornithine decarboxylase. New deductions concerning the topography of the enzyme's active site. Journal of Medicinal Chemistry, 21(1), 50-55. [Link]
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ResearchGate. (n.d.). Propargylamines with biological activities. ResearchGate. [Link]
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ResearchGate. (2021). Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study. ResearchGate. [Link]
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Nair, A. G., & Sreejith, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22165-22183. [Link]
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PubMed. (2018). Discovery of novel propargylamine-modified 4-aminoalkyl imidazole substituted pyrimidinylthiourea derivatives as multifunctional agents for the treatment of Alzheimer's disease. PubMed. [Link]
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